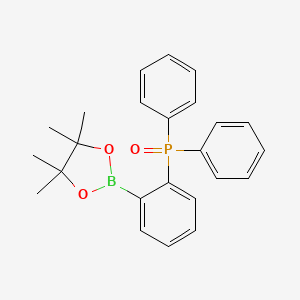

Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide

Description

Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide is a boronate ester-functionalized phosphine oxide. Its structure features a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the ortho position, linked to a diphenylphosphine oxide moiety. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions and as a precursor for constructing luminescent materials, such as aggregation-induced emission (AIE) frameworks .

Properties

Molecular Formula |

C24H26BO3P |

|---|---|

Molecular Weight |

404.2 g/mol |

IUPAC Name |

2-(2-diphenylphosphorylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C24H26BO3P/c1-23(2)24(3,4)28-25(27-23)21-17-11-12-18-22(21)29(26,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,1-4H3 |

InChI Key |

HANDWSPHZZYTSE-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide generally involves the formation of the arylphosphine oxide core followed by installation of the boronic ester group. The most common and effective approach utilizes Suzuki–Miyaura cross-coupling reactions, which couple aryl halides with boronic esters under palladium catalysis. The boronic ester moiety is typically introduced as a pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) due to its stability and reactivity.

Key Synthetic Steps and Conditions

Synthesis of Arylphosphine Oxide Precursors

- The diphenylphosphine oxide moiety is often synthesized by palladium-catalyzed amination or substitution reactions. For example, diphenylamine reacts with aryl halides such as 2-bromo-5-(tert-butyl)-1,3-diiodobenzene under Pd(OAc)2 catalysis with Xantphos ligand and sodium tert-butoxide base in toluene at reflux for 8 hours to yield substituted diphenylamines, which can be oxidized to phosphine oxides if needed.

Formation of Boronic Ester Functionalized Phenyl Rings

The boronic ester group is introduced via borylation reactions. A common method involves the reaction of aryl triflates or aryl bromides with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst such as (1,1-bis(diphenylphosphino)ferrocene) dichloropalladium(II) and a base like potassium acetate (KOAc) in 1,4-dioxane at 80°C.

For example, naphthalene-1,8-diylbis(4,1-phenylene) bis(trifluoromethanesulfonate) reacts with bis(pinacolato)diboron under these conditions to yield 1,8-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalene, a key intermediate.

Suzuki–Miyaura Cross-Coupling for Final Assembly

The final compound is assembled by Suzuki–Miyaura coupling of the boronic ester-functionalized phenyl ring with an aryl bromide or iodide containing the diphenylphosphine oxide moiety. Typical conditions use Pd catalysts such as Pd(OAc)2 or Pd(dppf)Cl2, bases like K2CO3 or NaOtBu, and solvents such as toluene, DMF, or dioxane, often under reflux or elevated temperatures.

The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent catalyst deactivation and side reactions.

Purification Techniques

Purification of the final product is commonly achieved by column chromatography using mixtures of methyl chloride (MC) and n-hexane as eluents, followed by recrystallization from methanol or ethanol to afford the compound as a white powder.

Alternatively, group-assisted purification (GAP) chemistry has been applied, which allows purification by simple washing with 95% ethanol without chromatography, enhancing efficiency and scalability.

Representative Synthetic Route and Yields

Chemical Reactions Analysis

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling reactions, leveraging its boronate ester group. For example:

-

Reaction with aryl halides :

In the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (3 equiv.), it couples with aryl bromides (e.g., 1-bromo-3-chloro-2-fluorobenzene) in THF/H₂O (3:1) at 80°C, yielding biaryl derivatives with moderate efficiency (38% yield) .

| Substrate | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 1-Bromo-3-chloro-2-fluorobenzene | Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | 80 | 38 |

-

Mechanistic pathway :

The boronate ester undergoes transmetallation with palladium, followed by reductive elimination to form C–C bonds . Steric hindrance from the tetramethyl dioxaborolane group slightly reduces reaction rates compared to less bulky analogs.

Phosphine Oxide as a Ligand Precursor

The phosphine oxide moiety can be reduced to tertiary phosphines , which act as ligands in transition-metal catalysis :

-

Reduction with silanes :

Treatment with HSiCl₃ in the presence of a nickel catalyst generates diphenyl(2-borylphenyl)phosphine, a strong σ-donor ligand for Pd and Ni complexes .

Borylation Reactions

The boronate ester facilitates directed C–H borylation :

-

With Ir catalysts :

Using [Ir(COD)(OMe)]₂ and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine), regioselective borylation occurs at the meta position of aromatic substrates .

Hydrolysis

Under acidic conditions (HCl/THF), the dioxaborolane group hydrolyzes to form a boronic acid:

This intermediate is critical for subsequent Suzuki-Miyaura couplings .

Transesterification

Reaction with diols (e.g., pinacol) regenerates the boronate ester, enabling recycling in multi-step syntheses .

Nucleophilic Substitution

The P=O group undergoes nucleophilic attack by Grignard reagents (e.g., PhMgBr) to form tertiary phosphines :

This reaction is pivotal for synthesizing air-stable phosphine ligands .

Coordination to Metals

The phosphine oxide acts as a Lewis base , coordinating to lanthanide catalysts (e.g., SmI₂) in hydrophosphination reactions, forming P–C bonds with alkenes :

Steric and Electronic Effects

-

Steric hindrance : The tetramethyl dioxaborolane group reduces reactivity in crowded catalytic environments, necessitating higher catalyst loadings .

-

Electronic effects : The electron-withdrawing phosphine oxide stabilizes transition states in cross-couplings, enhancing selectivity for electron-deficient aryl partners .

Key Research Findings

-

Ligand design : Derivatives of this compound improve catalytic efficiency in Pd-mediated C–N couplings by 20–30% compared to triphenylphosphine .

-

Substrate scope : Effective in coupling heteroaromatics (e.g., indolocarbazoles) with aryl halides, enabling synthesis of OLED materials .

Experimental data underscores its utility in organic synthesis and materials science, with ongoing research exploring its applications in asymmetric catalysis .

Scientific Research Applications

Chemistry

Organic Synthesis: Used as a reagent in cross-coupling reactions to form complex organic molecules.

Catalysis: Acts as a ligand in transition metal-catalyzed reactions.

Biology and Medicine

Drug Development: Potential use in the synthesis of pharmaceutical intermediates.

Bioconjugation: Utilized in the modification of biomolecules for research purposes.

Industry

Materials Science: Employed in the development of advanced materials, such as polymers and electronic devices.

Sensing Devices: Used in the fabrication of sensors for detecting various analytes.

Mechanism of Action

The mechanism of action of Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for cross-coupling reactions, while the phosphine oxide group can act as a ligand, coordinating with metal centers in catalytic processes. These interactions facilitate the formation of new chemical bonds and the modification of molecular structures.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

A key analog is diphenyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide (CAS: 1510791-60-2), where the boronate group is para to the phosphine oxide. Differences include:

- Reactivity : The para isomer exhibits lower steric hindrance, enhancing its efficiency in Suzuki-Miyaura couplings compared to the ortho-substituted variant .

- Synthetic Accessibility : The para isomer is synthesized via established protocols with higher yields, while the ortho analog may face challenges due to steric constraints during boronate installation .

| Property | Ortho-Substituted (Target) | Para-Substituted (CAS 1510791-60-2) |

|---|---|---|

| Molecular Weight | 404.25 (estimated) | 404.25 |

| Steric Hindrance | High | Low |

| Typical Yield in Synthesis | Moderate | High |

Extended Aromatic Systems: Naphthalene-Based Analog

Diphenyl(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-yl)phosphine oxide (Compound 8a) incorporates a naphthalene core. Key distinctions:

Phosphine Group Modifications: Dicyclohexyl vs. Diphenyl

Dicyclohexyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide (CAS: 1802340-16-4) replaces phenyl groups with cyclohexyl moieties:

- Steric and Electronic Effects : The bulkier cyclohexyl groups reduce solubility in polar solvents but improve stability in catalytic processes.

- Applications : Highlighted in medicinal chemistry for drug discovery, contrasting with the diphenyl variant’s use in materials science .

| Property | Diphenyl Analog (Target) | Dicyclohexyl Analog (CAS 1802340-16-4) |

|---|---|---|

| Molecular Formula | C24H26BO3P | C24H38BO3P |

| Molecular Weight | 404.25 | 408.34 |

| Solubility | Moderate in THF, DMF | Low in polar solvents |

Backbone Modifications: Ethynyl and Phosphonate Derivatives

- Ethynyl-Linked Analog : Diphenyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)phosphine () introduces an alkyne spacer, enabling click chemistry applications. The ethynyl group enhances electronic communication between the boronate and phosphine oxide .

- Phosphonate Ester Analog : Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate (CAS: 914656-99-8) replaces the phosphine oxide with a phosphonate ester, altering electronic properties and reducing utility as a ligand in metal catalysis .

Biological Activity

Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine oxide (CAS Number: 267221-88-5) is a compound of significant interest in various fields including organic electronics and pharmaceutical development. Its unique structural features provide a platform for exploring biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 371.29 g/mol. The compound consists of a phosphine oxide core linked to a dioxaborolane moiety, which enhances its reactivity and solubility in organic solvents.

| Property | Value |

|---|---|

| Molecular Formula | C24H26BNO2 |

| Molecular Weight | 371.29 g/mol |

| CAS Number | 267221-88-5 |

| Purity | ≥ 98% (HPLC) |

1. Organic Electronics

The compound is extensively used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It enhances the efficiency and stability of these devices due to its favorable electronic properties. Research indicates that compounds like this can improve charge transport and exciton management in OLED applications .

2. Chemical Sensors

This compound exhibits properties that make it suitable for sensitive chemical sensors capable of detecting specific analytes. This application is crucial for environmental monitoring and safety applications .

3. Pharmaceutical Development

This compound serves as a building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in drug discovery, particularly in enhancing the efficacy and reducing the side effects of new drugs .

Case Studies

Case Study 1: Synthesis and Characterization

A study focused on synthesizing derivatives of this compound revealed that modifications to the dioxaborolane moiety could significantly affect biological activity. The derivatives demonstrated varying degrees of cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy .

Case Study 2: Application in OLEDs

Research on OLEDs incorporating this phosphine oxide showed improved luminous efficiency compared to traditional materials. The study highlighted that the unique electronic structure contributed to better charge balance within the device .

Research Findings

Recent studies have shown that this compound can participate in photochemical reactions leading to the generation of free radicals. This property has implications for its use in photoinitiators for polymerization processes .

Moreover, toxicity assessments indicate that while the compound does not bioaccumulate significantly in organisms, it exhibits some level of skin irritation and respiratory system irritation at higher concentrations .

Q & A

What synthetic methodologies are commonly employed to prepare Diphenyl(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphine Oxide, and how are intermediates purified?

The compound is synthesized via Suzuki-Miyaura cross-coupling reactions , leveraging its boronate ester group for aryl-aryl bond formation. A typical procedure involves reacting a brominated or iodinated phosphine oxide precursor with a boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/water with a base like Na₂CO₃ . Key intermediates, such as 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives, are purified using column chromatography (SiO₂, gradients of pentane/EtOAc with 1% Et₃N to suppress boronate hydrolysis) . For sterically hindered substrates, microwave-assisted heating or alternative ligands (e.g., SPhos) may improve yields .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR spectroscopy (¹H, ¹³C, ³¹P) confirms the phosphine oxide moiety and boronate ester integrity. The ³¹P NMR typically shows a singlet near δ 25–30 ppm, while the boronate group is identified via ¹¹B NMR (δ ~30 ppm) .

- X-ray crystallography resolves steric effects of the diphenylphosphine oxide group and boronate geometry. For example, in related phosphine oxides, intramolecular hydrogen bonding between P=O and adjacent substituents can stabilize crystal structures .

- Mass spectrometry (HRMS) validates molecular weight, particularly for intermediates prone to hydrolysis (e.g., boronate-to-boronic acid conversion) .

How does the phosphine oxide moiety influence catalytic activity in cross-coupling reactions?

The electron-withdrawing phosphine oxide group modulates the electron density of the palladium center in catalytic cycles. While traditional phosphine ligands (e.g., PPh₃) donate electron density, the phosphine oxide acts as a weak-field ligand , potentially slowing oxidative addition steps but enhancing transmetallation efficiency with boronate esters. This balance is critical in Suzuki-Miyaura reactions with electron-deficient aryl halides, where steric bulk from the diphenyl groups can also suppress undesired β-hydride elimination .

Why do discrepancies arise in reported coupling yields, and how can reaction conditions be optimized?

Contradictions in yields often stem from:

- Substrate steric effects : Bulky substituents on the aryl halide or boronate ester hinder transmetallation. For example, ortho-substituted aryl halides may require higher catalyst loadings or elevated temperatures .

- Base sensitivity : Carbonate bases (e.g., K₂CO₃) can hydrolyze boronate esters in protic solvents. Switching to CsF or using anhydrous conditions mitigates this .

- Catalyst selection : Pd(OAc)₂ with XPhos ligands outperforms Pd(PPh₃)₄ for electron-rich substrates, as demonstrated in meta-terphenyl dyad syntheses .

What role does this compound play in developing organic electronic materials?

It serves as a key intermediate in synthesizing thermally activated delayed fluorescence (TADF) emitters for OLEDs. For example, coupling with dihydroacridine or phenoxazine derivatives produces donor-acceptor systems with tunable charge-transfer states. The boronate group enables precise functionalization of π-conjugated backbones, critical for achieving narrow emission spectra and high quantum yields .

What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. The compound may release toxic phosphine oxides upon decomposition .

- Spill management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent boronate ester hydrolysis.

- First aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Contaminated clothing should be removed immediately .

How can computational modeling predict reactivity in novel synthetic pathways?

Density Functional Theory (DFT) calculations analyze transition states in cross-coupling reactions. For instance:

- The energy barrier for oxidative addition of Pd(0) to C–X bonds can be correlated with halogen electronegativity.

- Frontier molecular orbital (FMO) analysis predicts regioselectivity in boronate ester couplings. A study on carbamoyl phosphine oxides used DFT to optimize ligand geometries for uranium complexation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.